8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride
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Overview
Description
8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H12ClNO2 and a molecular weight of 237.69 g/mol . It is a derivative of naphthalene, characterized by the presence of an aminomethyl group at the 8th position and a carboxylic acid group at the 2nd position, forming a hydrochloride salt. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride typically involves the following steps:
Nitration: Naphthalene undergoes nitration to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, resulting in 1-aminonaphthalene.
Formylation: The amino group is then formylated to introduce a formyl group at the 8th position.
Hydrolysis: The formyl group is hydrolyzed to yield 8-aminomethyl-2-naphthoic acid.
Salt Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 8-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride
- 8-(Aminomethyl)naphthalene-3-carboxylic acid hydrochloride
- 8-(Aminomethyl)naphthalene-4-carboxylic acid hydrochloride
Uniqueness
8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride is unique due to the specific positioning of the aminomethyl and carboxylic acid groups, which confer distinct chemical and physical properties. This positioning affects the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
8-(aminomethyl)naphthalene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10;/h1-6H,7,13H2,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCCCCBWXPTNKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670068 |
Source
|
Record name | 8-(Aminomethyl)naphthalene-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152768-98-4 |
Source
|
Record name | 8-(Aminomethyl)naphthalene-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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